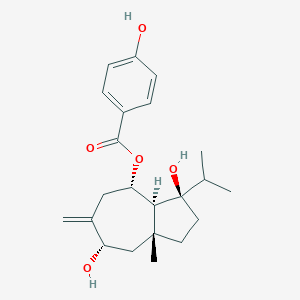

Ferugin

Description

Structure

3D Structure

Properties

CAS No. |

109517-72-8 |

|---|---|

Molecular Formula |

C22H30O5 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(3R,3aS,4S,7S,8aR)-3,7-dihydroxy-8a-methyl-6-methylidene-3-propan-2-yl-2,3a,4,5,7,8-hexahydro-1H-azulen-4-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C22H30O5/c1-13(2)22(26)10-9-21(4)12-17(24)14(3)11-18(19(21)22)27-20(25)15-5-7-16(23)8-6-15/h5-8,13,17-19,23-24,26H,3,9-12H2,1-2,4H3/t17-,18-,19+,21+,22+/m0/s1 |

InChI Key |

KZSXMCLSPHIQCN-JIWOIOHBSA-N |

SMILES |

CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@]2([C@H]1[C@H](CC(=C)[C@H](C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |

Canonical SMILES |

CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |

Synonyms |

Ferugin |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary In Vitro Studies of Ferruginol: A Technical Overview

This technical guide provides a comprehensive summary of the preliminary in vitro research on Ferruginol (B158077), a diterpene isolated from Prumnopitys andina. The focus is on its gastroprotective and ulcer-healing properties, detailing the experimental data, methodologies, and associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro studies of Ferruginol.

| Cell Line | Assay | Concentration | Result |

| AGS (Human Gastric Epithelial Cells) | Cell Proliferation | 1-2 µM | Stimulation of cell proliferation |

| AGS (Human Gastric Epithelial Cells) | Cytotoxicity (Neutral Red Uptake) | 24 µM | IC50 |

| MRC-5 (Human Lung Fibroblasts) | Cell Proliferation | 4-8 µM | Stimulation of cell proliferation |

| MRC-5 (Human Lung Fibroblasts) | Cytotoxicity (Neutral Red Uptake) | 26 µM | IC50 |

| Assay | Concentration | Result | | :--- | :--- | :--- | :--- | | Prostaglandin E2 (PGE2) Content (AGS cells) | 6 µM | Significant Increase | | Prostaglandin E2 (PGE2) Content (AGS cells) | 12 µM | Significant Increase | | Lipoperoxidation Inhibition (Human Erythrocyte Membrane) | 1.4 µM | IC50 | | Sodium Taurocholate-Induced Damage (AGS cells) | Not specified | No effect | | Reduced Glutathione Content (AGS cells) | Not specified | No effect |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

1. Cell Culture and Treatments:

-

Cell Lines: Human gastric epithelial cells (AGS) and human lung fibroblasts (MRC-5) were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

-

Ferruginol Preparation: Ferruginol was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted to the final concentrations in the culture medium for experiments.

2. Cytotoxicity Assay (Neutral Red Uptake):

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The medium was replaced with fresh medium containing various concentrations of Ferruginol and incubated for a specified period (e.g., 24 or 48 hours).

-

The treatment medium was removed, and cells were incubated with a medium containing neutral red dye.

-

After incubation, the cells were washed, and the incorporated dye was solubilized.

-

The absorbance was measured at a specific wavelength (e.g., 540 nm) using a microplate reader to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]

3. Cell Proliferation Assay:

-

Cells were seeded at a low density in multi-well plates.

-

They were treated with different concentrations of Ferruginol.

-

After a designated incubation period, cell proliferation was assessed using methods such as direct cell counting with a hemocytometer or a colorimetric assay (e.g., MTT or WST-1).

4. Prostaglandin E2 (PGE2) Measurement:

-

AGS cells were treated with Ferruginol at concentrations of 6 and 12 µM.[1]

-

After treatment, the cell culture supernatant was collected.

-

The concentration of PGE2 in the supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Lipoperoxidation Inhibition Assay:

-

The assay was performed on human erythrocyte membranes.[1]

-

Lipid peroxidation was induced by an oxidizing agent.

-

The inhibitory effect of Ferruginol at various concentrations was measured by quantifying the formation of malondialdehyde (MDA) or other lipid peroxidation products, often using a thiobarbituric acid reactive substances (TBARS) assay.

-

The IC50 value for the inhibition of lipoperoxidation was determined.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of Ferruginol based on the in vitro findings.

Caption: Proposed gastroprotective mechanism of Ferruginol.

Caption: General in vitro experimental workflow for Ferruginol.

References

Ferruginol: A Technical Whitepaper on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferruginol, a bioactive diterpenoid of the abietane (B96969) class, has demonstrated significant potential as an anticancer agent. This document provides a comprehensive overview of the current understanding of Ferruginol's mechanism of action, with a focus on its role in inducing apoptosis and inhibiting key survival signaling pathways in cancer cells. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and the core signaling pathways are visualized to offer a thorough resource for researchers in oncology and drug development.

Introduction

Ferruginol is a phenolic compound first isolated from the miro tree (Podocarpus ferrugneus) and subsequently found in various other conifer species.[1] Its anticancer properties have been investigated across a range of cancer cell lines, revealing a consistent pattern of induced cytotoxicity and apoptosis.[2][3] This guide synthesizes the available preclinical data to present a cohesive hypothesis of Ferruginol's mechanism of action.

Quantitative Data Summary

Ferruginol exhibits selective cytotoxicity against various cancer cell lines, with generally lower efficacy against normal cells. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, highlighting the compound's potency and therapeutic window.

| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

| MDA-T32 | Thyroid Cancer | ~12 | [4] |

| A549 | Non-Small Cell Lung Cancer | Not specified | [3][5] |

| CL1-5 | Non-Small Cell Lung Cancer | Not specified | [3][5] |

| PC3 | Prostate Cancer | ~55 | [6] |

| SK-MEL-28 | Malignant Melanoma | ~50 | [6] |

| OVCAR-3 | Ovarian Cancer | 20 - 300 (effective dose) | [6][7] |

| AGS | Gastric Adenocarcinoma | ~29 | [6] |

| HepG2 | Liver Hepatoma | >100 | [6] |

| Normal Human Thyrocyte | Normal Cell | 92 | [4] |

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism through which Ferruginol exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This is supported by multiple lines of evidence across various cancer cell types.

Key Apoptotic Events

-

Increased Reactive Oxygen Species (ROS) Production: Ferruginol treatment leads to a significant increase in intracellular ROS levels.[4][8] This oxidative stress is a key trigger for the mitochondrial apoptotic pathway.

-

Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS leads to a decrease in the mitochondrial membrane potential, a critical step in the intrinsic apoptotic cascade.[4][8]

-

Modulation of Bcl-2 Family Proteins: Ferruginol upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9.[3] Activated caspases are the executioners of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.

Signaling Pathway Inhibition

Ferruginol's pro-apoptotic activity is intricately linked to its ability to suppress key cell survival and proliferation signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Ferruginol has been shown to inhibit this pathway by decreasing the phosphorylation of both PI3K and AKT, without affecting their total protein expression.[4] This inhibition removes a key pro-survival signal, making the cancer cells more susceptible to apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Studies have demonstrated that Ferruginol can suppress the MAPK pathway, as evidenced by a decrease in the expression of p38 MAPK.[4]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to Ferruginol's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. for.nchu.edu.tw [for.nchu.edu.tw]

- 6. benchchem.com [benchchem.com]

- 7. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Ferrugin and Related Compounds: A Technical Overview

An in-depth exploration of the early research concerning the biological activities of Ferrugin, a natural product found in select plant species. This guide provides a comprehensive summary for researchers, scientists, and professionals in drug development, detailing available quantitative data, experimental methodologies, and known signaling pathways. Due to the limited specific research on Ferrugin, this document also explores the activities of structurally related or similarly named compounds and the bioactivities of plant extracts from which Ferrugin is isolated.

Introduction to Ferrugin

Ferrugin is a natural product with the chemical formula C₂₆H₂₆O₆. It has been identified in plant species of the Aglaia genus, specifically Aglaia spectabilis and Aglaia odorata[1]. Despite its characterization, dedicated studies on the biological activity of isolated Ferrugin are scarce in publicly available scientific literature. Therefore, this guide will also provide insights into the biological activities of the Aglaia genus, as well as other similarly named compounds which may be of interest to researchers in this field.

Biological Activities of Compounds from Aglaia Species

The genus Aglaia is a rich source of bioactive secondary metabolites, most notably the class of compounds known as rocaglamides or flavaglines.[2] These compounds have demonstrated a wide range of potent biological effects.

Cytotoxic and Anticancer Activity

Extracts from various Aglaia species have been extensively studied for their cytotoxic effects against numerous cancer cell lines.[2][3] For instance, rocaglamide (B1679497) derivatives isolated from Aglaia elaeagnoidea and Aglaia odorata have shown significant cytotoxic activity against HepG2 human liver cancer cells.[4] Specifically, dehydroaglaiastatin, 8b-O-5-oxohexylrocaglaol, and rocaglaol (B190029) exhibited IC₅₀ values of 0.69, 4.77, and 7.37 µM, respectively.[4] Another study on an aglaforbesin derivative from Aglaia loheri demonstrated potent and selective cytotoxicity against HCT116 human colorectal cancer cells with an IC₅₀ value of 1.13 ±0.07 µg/mL.[5][6]

Insecticidal Activity

Compounds isolated from Aglaia species, particularly flavaglines, have shown significant insecticidal properties, comparable to the well-known natural insecticide azadirachtin.[7]

Anti-inflammatory and Other Activities

The plants of the Aglaia genus have been traditionally used to treat a variety of ailments including inflammation.[3][8] Modern studies have begun to validate these uses, identifying anti-inflammatory, antifungal, molluscicidal, antituberculosis, and antiviral effects in extracts and isolated compounds from these species.[2]

Early Research on "Ferruginan": A Compound with Similar Nomenclature

A study on a different natural compound named Ferruginan , isolated from Olea ferruginea, has revealed promising anti-inflammatory and anti-diabetic properties. It is crucial to note that Ferruginan is a distinct molecule from Ferrugin.

Quantitative Data for Ferruginan

The following table summarizes the reported in vitro biological activities of Ferruginan.[9]

| Biological Activity | Assay | Concentration | Result |

| Anti-inflammatory | Heat-induced hemolysis | 100 µM | 71.82% inhibition |

| Anti-diabetic | Yeast cell glucose uptake | 100 µM | 74.96% increase in glucose uptake |

| α-amylase inhibition | In vitro enzyme assay | 100 µM | 75.45% inhibition |

Experimental Protocol: Heat-Induced Hemolysis Assay for Anti-inflammatory Activity

The in vitro anti-inflammatory activity of Ferruginan was assessed using a heat-induced hemolysis assay, which measures the ability of a compound to protect red blood cell membranes from lysis induced by heat.[9]

Methodology:

-

A suspension of human red blood cells (HRBCs) is prepared.

-

The HRBC suspension is treated with various concentrations of the test compound (Ferruginan) and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control. A control sample without any treatment is also included.

-

The samples are incubated at a high temperature (e.g., 56°C) for a specific duration to induce hemolysis.

-

After incubation, the samples are centrifuged to pellet the intact cells and debris.

-

The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured spectrophotometrically.

-

The percentage of hemolysis inhibition is calculated using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) * 100

Proposed Signaling Pathway Involvement for Ferruginan

Docking studies on Ferruginan suggest potential interactions with several molecular targets involved in inflammation and diabetes. These include cyclooxygenase-2 (COX-2), 5'-adenosine monophosphate-activated protein kinase (AMPK), and α-amylase.[9] The interaction with these targets suggests a multi-faceted mechanism of action.

Caption: Proposed multi-target mechanism of Ferruginan.

Early Research on "Ferruginol": Another Structurally Related Compound

Ferruginol (B158077) is an abietane (B96969) diterpenoid that, due to its similar name, is often a subject of interest in this context. It has been isolated from various terrestrial plants and has demonstrated a range of biological activities.

Biological Activities of Ferruginol

-

Anticancer Activity: Ferruginol has shown antiproliferative properties in human ovarian cancer and malignant melanoma cells by inducing apoptosis and inhibiting cell migration. It is also active against human thyroid cancer cells.

-

Antileishmanial Activity: Promising activity has been observed against Leishmania donovani promastigotes.[1]

-

GABA-A Receptor Modulation: Some analogs of ferruginol have been reported as positive modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1]

Conclusion

While direct research on the biological activity of Ferrugin remains limited, the phytochemical context provided by its natural sources, the Aglaia species, suggests a promising area for future investigation. The potent cytotoxic and other biological activities of related compounds from this genus, such as rocaglamides, indicate that Aglaia plants are a valuable source of novel therapeutic agents. Furthermore, the distinct anti-inflammatory and anti-diabetic activities of the similarly named compound Ferruginan highlight the importance of precise chemical identification in natural product research. Further studies are warranted to isolate and characterize the specific biological effects of Ferrugin to fully understand its therapeutic potential.

References

- 1. Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Initial Characterization of Ferulic Acid: A Technical Guide

Introduction

This technical guide provides an in-depth characterization of the core properties of Ferulic Acid (FA), a phenolic compound found in various plant sources. While the initial query for "Ferugin" did not yield a distinct compound, the extensive body of research on Ferulic Acid suggests this may have been the intended subject of inquiry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of FA's physicochemical properties, biological activities, and mechanisms of action. A brief summary of the available data for a related compound, Ferrugine, is also included for clarity.

Physicochemical Properties

Ferulic Acid's utility in various applications is underpinned by its distinct physicochemical characteristics. These properties influence its solubility, stability, and bioavailability.

Table 1: Physicochemical Properties of Ferulic Acid

| Property | Value | Source(s) |

| Molecular Formula | C10H10O4 | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | [1] |

| Melting Point | 168-172 °C | [2] |

| Solubility | Insoluble in water; soluble in PEG-400, DMSO, propylene (B89431) glycol, methanol (B129727), ethanol | [2] |

| pKa | 4.58 | [1] |

| logP (n-octanol/water) | 0.375 (pH 3), 0.489 (pH 10) | [3] |

| Appearance | White crystalline powder (trans-isomer), Yellow oily liquid (cis-isomer) | [2][4] |

| Stability | Unstable at relative humidity > 76% | [3] |

A Note on "Ferrugine"

A search for "this compound" also returned a compound named Ferrugine . Limited information is available for this molecule compared to Ferulic Acid.

Table 2: Physicochemical Properties of Ferrugine

| Property | Value | Source(s) |

| Molecular Formula | C15H19NO | [5] |

| Molecular Weight | 229.32 g/mol | [5] |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-2-yl)-phenylmethanone | [5] |

| logP (XLogP3-AA) | 2.7 | [5] |

Biological Activities and Mechanism of Action

Ferulic Acid exhibits a broad spectrum of biological activities, primarily attributed to its potent antioxidant properties. It functions as a free radical scavenger and modulates various cellular signaling pathways.[6][7] These activities contribute to its anti-inflammatory, anticancer, neuroprotective, and other health-promoting effects.[8][9]

Key Biological Activities:

-

Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.[10][11]

-

Anti-inflammatory: Modulates inflammatory pathways such as NF-κB and MAPK.[12]

-

Anticancer: Induces apoptosis, arrests the cell cycle, and inhibits metastasis by targeting pathways like PI3K/Akt.[13][14]

-

Neuroprotective: Exerts protective effects in models of neurodegenerative diseases.[15]

-

Hepatoprotective: Protects the liver from damage.[6]

-

Antimicrobial and Antiviral: Shows activity against various pathogens.[7]

Key Signaling Pathways Modulated by Ferulic Acid

Ferulic Acid's diverse biological effects are mediated through its interaction with multiple intracellular signaling cascades.

Antioxidant Response Pathway (Nrf2/ARE)

Ferulic Acid activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. FA induces the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).[12]

Caption: Ferulic Acid-mediated activation of the Nrf2/ARE pathway.

Anti-inflammatory Pathways (NF-κB, MAPK, JAK/STAT)

Ferulic Acid exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[12] This leads to a reduction in the expression of pro-inflammatory cytokines.

Caption: Inhibition of pro-inflammatory signaling pathways by Ferulic Acid.

Anticancer Pathways (PI3K/Akt, p53)

In cancer models, Ferulic Acid has been shown to inhibit cell proliferation and induce apoptosis by modulating pathways such as the PI3K/Akt pathway and increasing the expression of the tumor suppressor protein p53.[13]

Caption: Ferulic Acid's modulation of key anticancer signaling pathways.

Experimental Protocols

A variety of analytical methods are employed to quantify and characterize Ferulic Acid and its biological activities.

Quantification of Ferulic Acid

High-Performance Liquid Chromatography (HPLC) [16][17]

-

Principle: HPLC is a primary technique for the separation, identification, and quantification of Ferulic Acid.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of methanol and water (pH adjusted to 3.0), for example, in a 48:52 v/v ratio.[17] Another example is acetonitrile (B52724) and 10% acetic acid (20:80, v/v).[18]

-

Detection: UV detection is commonly performed at 320 nm.[17]

-

Quantification: A calibration curve is generated using standard solutions of Ferulic Acid at known concentrations (e.g., 10.0–70.0 µg/mL).[17]

-

Principle: This method relies on the absorbance of UV light by Ferulic Acid.

-

Wavelength: The maximum absorbance is typically observed around 310-320 nm.[19]

-

Quantification: A standard curve is prepared with known concentrations of Ferulic Acid to determine the concentration in unknown samples.

In Vitro Antioxidant Activity Assays[20]

Superoxide (B77818) Anion Scavenging Assay

-

Methodology: The assay is based on the reduction of nitroblue tetrazolium (NBT). Ferulic acid or its derivatives are added to a Tris-HCl buffer, and the scavenging of superoxide radicals is measured.

Hydroxyl Radical Scavenging Assay

-

Methodology: Ferulic acid is incubated with EDTA-Fe, H2O2, and a detecting agent in a sodium phosphate (B84403) buffer. The scavenging of hydroxyl radicals is then quantified.

Ferric Reducing Antioxidant Power (FRAP) Assay

-

Methodology: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Conclusion

Ferulic Acid is a well-characterized phenolic compound with a wide range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Its antioxidant and anti-inflammatory properties, mediated through the modulation of multiple signaling pathways, make it a promising candidate for further research and development. This guide provides a foundational understanding of its core properties to support such endeavors.

References

- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of physicochemical properties of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 5. Ferrugine | C15H19NO | CID 85857356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity [mdpi.com]

- 7. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. us.typology.com [us.typology.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 17. scispace.com [scispace.com]

- 18. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Enigma of "Ferugin": A Substance Lost to Science

Despite a comprehensive investigation into scientific literature and chemical databases, the substance designated as "Ferugin" remains an enigma. While a chemical identifier and molecular formula (C22H30O5) are associated with the name, extensive searches have yielded no information regarding its origins, natural sources, or any documented biological activity. This conspicuous absence from the scientific record suggests that "this compound" may be a hypothetical, exceptionally obscure, or erroneously identified compound.

A thorough review of prominent scientific databases, including PubChem, reveals a solitary entry for "this compound" (CID 184085)[1]. This entry provides the molecular formula but critically lacks any associated scientific publications, experimental data, or references to its isolation from a natural source. The absence of such fundamental information is highly unusual for a compound that would warrant an in-depth technical guide for a scientific audience.

Further investigation into compounds with the identical molecular formula, C22H30O5, reveals the existence of well-characterized substances such as the synthetic corticosteroid Methylprednisolone[2][3]. This overlap in molecular formula could be a source of confusion, but it underscores the lack of unique, identifiable data linked specifically to "this compound."

The comprehensive search for experimental protocols, signaling pathways, or any form of quantitative data related to "this compound" proved fruitless. Scientific literature is devoid of any mention of its isolation, synthesis, or biological evaluation. Consequently, the core requirements for a technical guide—including data tables and detailed experimental methodologies—cannot be fulfilled.

In light of these findings, it is concluded that "this compound," as a distinct, naturally occurring, and scientifically investigated substance, does not appear to exist within the current body of scientific knowledge. Therefore, the creation of an in-depth technical guide on its origins and natural sources is not feasible. Researchers, scientists, and drug development professionals are advised to direct their inquiries toward recognized and documented chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ferrugin and its Core Scaffold

A Note to the Researcher: The scientific literature does not currently contain a standardized, step-by-step protocol for the total synthesis of Ferrugin (C26H26O6), a natural product found in plants such as Aglaia spectabilis[1][2][3]. However, the core chemical structure of Ferrugin, a cyclopenta[b]benzofuran, is a significant scaffold present in numerous bioactive compounds, including the flavaglin family, which are known for their potent antileukemic, insecticidal, and cytostatic properties[4][5][6].

This document provides a generalized protocol for the synthesis of the cyclopenta[b]benzofuran scaffold, based on methodologies reported in peer-reviewed literature. This protocol will serve as a foundational guide for researchers aiming to synthesize Ferrugin and its analogs. Additionally, we present data on the synthesis of various cyclopenta[b]benzofuran derivatives and discuss the potential biological significance of this class of compounds.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various cyclopenta[b]benzofuran derivatives using different catalytic methods. This data provides a comparative overview of the efficiency of synthetic routes to this important chemical scaffold.

| Entry | Reactants | Catalyst/Method | Product | Yield (%) | Reference |

| 1 | Phenol (B47542) and Enamine | Hemin (B1673052)/t-BuOOH | Cyclopenta[b]benzofuran derivative (3ay) | Moderate | [7] |

| 2 | 1,3-Dicarbonyl compound and α,β,γ,δ-Unsaturated aldehyde | Not specified | Tetracyclic cyclopenta[b]benzofuran (6b) | 46 | [4] |

| 3 | ortho-Hydroxy α-Aminosulfones and 2-Bromo-1,3-indandione | DMAP-mediated tandem cyclization | Aminobenzofuran spiroindanone derivative | >95 | [8] |

| 4 | ortho-Hydroxy α-Aminosulfones and 5-Bromo-1,3-dimethylbarbituric acid | DMAP-mediated tandem cyclization | Spirobarbituric acid derivative | >85 | [8] |

Experimental Protocols

Generalized Protocol for the Synthesis of the Cyclopenta[b]benzofuran Scaffold via Oxidative Phenol-Enamine [3+2] Cycloaddition

This protocol is adapted from the hemin/t-BuOOH-catalyzed oxidative phenol-enamine formal [3+2] cycloaddition method, which offers an environmentally benign route to the cyclopenta[b]benzofuran scaffold[7].

Materials:

-

Substituted phenol (e.g., a dimethoxyphenol derivative for Ferrugin synthesis)

-

Substituted enamine (e.g., an enamine derived from a substituted chalcone-like precursor for Ferrugin synthesis)

-

Hemin (catalyst)

-

tert-Butyl hydroperoxide (t-BuOOH) (oxidant)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Chromatography supplies for purification (e.g., silica (B1680970) gel)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq.), the substituted enamine (1.2 eq.), and hemin (5 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., DCM) to dissolve the reactants.

-

Initiation of Reaction: To the stirred solution, add t-BuOOH (2.0 eq.) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired cyclopenta[b]benzofuran derivative.

-

Characterization: Characterize the purified compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a proposed synthetic pathway for the cyclopenta[b]benzofuran core and the experimental workflow.

Caption: Proposed synthetic pathway for the cyclopenta[b]benzofuran core.

Caption: Experimental workflow for the synthesis of the cyclopenta[b]benzofuran scaffold.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by Ferrugin are not well-documented, compounds containing the cyclopenta[b]benzofuran scaffold, such as rocaglamide, have been shown to exhibit potent anticancer activity[5][6]. This activity is often associated with the inhibition of protein synthesis and the induction of apoptosis in cancer cells. One of the synthesized cyclopenta[b]benzofuran derivatives has shown moderate anti-cancer activity against MCF7 breast cancer cells[7]. The potential mechanism of action for this class of compounds may involve interference with key signaling pathways that regulate cell proliferation and survival.

Caption: Putative mechanism of action for cyclopenta[b]benzofuran derivatives in cancer cells.

References

- 1. Aglaia spectabilis - Wikipedia [en.wikipedia.org]

- 2. tropical.theferns.info [tropical.theferns.info]

- 3. Aglaia spectabilis [asianplant.net]

- 4. Unprecedented stereoselective synthesis of cyclopenta[b]benzofuran derivatives and their characterisation assisted by aligned media NMR and 13C chemical shift ab initio predictions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ferruginol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ferruginol, a natural diterpenoid, in cell culture experiments. Ferruginol has demonstrated significant potential in cancer research through its cytotoxic and pro-apoptotic activities. This document outlines its mechanism of action, provides detailed protocols for key in vitro assays, and summarizes its effective concentrations in various cell lines.

1. Introduction to Ferruginol

Ferruginol is a bioactive abietane-type diterpene phenol (B47542) originally isolated from the miro tree (Podocarpus ferrugneus).[1][2] It has garnered attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and gastroprotective effects.[1][2] In the context of cancer cell biology, Ferruginol's primary mechanism of action involves the induction of apoptosis (programmed cell death) through multiple pathways. These include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), activation of caspases, and the inhibition of crucial cell survival signaling pathways such as PI3K/AKT and MAPK.[2][3]

2. Mechanism of Action

Ferruginol exerts its anticancer effects through a multi-faceted approach targeting key cellular processes:

-

Induction of Apoptosis: Ferruginol triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[4][5][6] This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3][4] It also leads to the activation of caspase-3, -8, and -9, which are key executioners of apoptosis.[4][5]

-

Generation of Reactive Oxygen Species (ROS): Treatment with Ferruginol leads to an increase in intracellular ROS levels, which can induce cellular damage and trigger apoptosis.[3]

-

Mitochondrial Dysfunction: Ferruginol causes a decrease in the mitochondrial membrane potential, a critical event in the mitochondrial-mediated apoptotic pathway.[3][5]

-

Inhibition of Signaling Pathways: It has been shown to suppress key survival signaling pathways, including PI3K/AKT and MAPK, which are often dysregulated in cancer.[3][7][8]

-

Cell Cycle Arrest: In some cancer cell lines, such as OVCAR-3 human ovary cancer cells, Ferruginol can induce G2/M phase cell cycle arrest.[9]

Quantitative Data Summary

The cytotoxic potency of Ferruginol varies across different cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values.

| Cell Line | Cancer Type | Reported IC50 / GI50 (µM) | Reference |

| MDA-T32 | Thyroid Cancer | ~12 | [3] |

| A549 | Non-Small Cell Lung Cancer | 40 - 80 (effective conc.) | [10] |

| CL1-5 | Non-Small Cell Lung Cancer | 40 - 80 (effective conc.) | [10] |

| PC3 | Prostate Cancer | ~55 | [8] |

| OVCAR-3 | Ovarian Cancer | 20 - 300 (effective conc.) | [9] |

| SK-MEL-28 | Human Malignant Melanoma | ~47.5 - 50 | [11][12] |

| Caco-2 | Colorectal Adenocarcinoma | 24.3 µg/mL | [13] |

| MCF-7 | Breast Cancer | 48.4 µg/mL | [13] |

Note: IC50 and GI50 values can vary depending on the specific experimental conditions, such as incubation time and the assay method used. It is highly recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line.[2]

Experimental Protocols

2.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Ferruginol on a specific cell line and to calculate the IC50 value.

Materials:

-

Ferruginol (dissolved in DMSO)

-

96-well plates

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[6]

-

Ferruginol Treatment: The following day, treat the cells with a range of Ferruginol concentrations (e.g., 0.1 µM to 200 µM) for a specified period (e.g., 24, 48, or 72 hours).[2] Include a vehicle control (DMSO) at a final concentration of ≤ 0.1%.[2]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][6]

-

Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2][3]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2][3]

-

Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized viability against the logarithm of the Ferruginol concentration and use non-linear regression to calculate the IC50 value.[2]

2.2. Apoptosis Assays

2.2.1. Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity.

Materials:

-

6-well plates

-

Ferruginol

-

Acridine Orange/Ethidium Bromide (AO/EB) staining solution

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.6 x 10^6 cells/well) and allow them to attach.[3] Treat the cells with the desired concentrations of Ferruginol (e.g., 0, 6, 12, and 24 µM) for 24 hours.[3]

-

Staining: After treatment, collect a small volume (e.g., 10 µL) of the cell suspension, place it on a glass slide, and add the AO/EB staining solution.[3]

-

Visualization: Cover with a coverslip and immediately examine under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-stained condensed chromatin, and necrotic cells will have a uniform orange nucleus.

2.2.2. DAPI Staining

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to visualize nuclear morphology changes in apoptosis.

Materials:

-

6-well plates

-

Ferruginol

-

DAPI staining solution

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for AO/EB staining.[3]

-

Staining: After treatment, fix the cells and stain with DAPI solution according to the manufacturer's protocol.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies.[3]

2.2.3. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (Annexin V) and membrane integrity (PI).

Materials:

-

Ferruginol

-

Annexin V-FITC/PI staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Ferruginol at various concentrations for the desired time.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[6]

-

Flow Cytometry Analysis: Incubate the cells in the dark for 15 minutes at room temperature and analyze by flow cytometry.[6]

2.3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

Materials:

-

Ferruginol-treated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against p-PI3K, p-AKT, p38 MAPK, Bax, Bcl-2, cleaved caspases)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways Affected by Ferruginol

The following diagram illustrates the key signaling pathways modulated by Ferruginol in cancer cells, leading to apoptosis.

Caption: Ferruginol-induced signaling pathways leading to apoptosis.

General Experimental Workflow for Ferruginol Studies

The diagram below outlines a typical workflow for investigating the effects of Ferruginol in cell culture.

Caption: A typical experimental workflow for studying Ferruginol.

References

- 1. Ferruginol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. for.nchu.edu.tw [for.nchu.edu.tw]

- 6. benchchem.com [benchchem.com]

- 7. Ferruginol suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines | MDPI [mdpi.com]

Application Notes and Protocols for Ferruginol in Molecular Biology Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferruginol, a natural abietane (B96969) diterpene phenol, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anti-cancer, anti-inflammatory, and antioxidant activities.[1][2][3] First isolated from the resin of the miro tree (Podocarpus ferrugneus), Ferruginol has demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] Its mechanism of action often involves the induction of apoptosis and the modulation of key cellular signaling pathways critical for tumor cell survival and proliferation.[1][3][4][5]

These application notes provide a comprehensive guide for utilizing Ferruginol in molecular biology assays. This document outlines detailed protocols for assessing its biological activity and presents key quantitative data from various studies. Furthermore, it includes visualizations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular mechanisms.

Data Presentation: Quantitative Analysis of Ferruginol's Biological Activity

The following tables summarize the quantitative data on the efficacy of Ferruginol in various cancer cell lines.

Table 1: Cytotoxicity of Ferruginol in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MDA-T32 | Thyroid Cancer | 12 | MTT | [4] |

| A549 | Non-Small Cell Lung Cancer | Dose-dependent cytotoxicity observed | MTT | |

| CL1-5 | Non-Small Cell Lung Cancer | Dose-dependent cytotoxicity observed | MTT | |

| PC3 | Prostate Cancer | 55 | Not Specified | [6] |

| OVCAR-3 | Ovarian Cancer | Dose-dependent cytotoxicity observed | MTT | [7] |

| SK-MEL-28 | Melanoma | ~50 (GI50) | SRB | [8][9] |

| HCT-116 | Colon Cancer | Not Specified | Cell Viability Assay | [10] |

Table 2: Pro-Apoptotic Effects of Ferruginol

| Cell Line | Cancer Type | Observation | Assay | Reference |

| MDA-T32 | Thyroid Cancer | Upregulation of Bax, downregulation of Bcl-2.[4] | Western Blot | [4] |

| A549 | Non-Small Cell Lung Cancer | Activation of cleaved caspases 3, 8, 9, and PARP; Increased Bax/Bcl-2 ratio. | Western Blot | |

| CL1-5 | Non-Small Cell Lung Cancer | Activation of cleaved caspases 3, 8, 9, and PARP; Increased Bax/Bcl-2 ratio. | Western Blot | |

| PC3 | Prostate Cancer | Activation of caspases and AIF.[1] | Caspase Activity Assay, Western Blot | [1] |

| SK-MEL-28 | Melanoma | Induction of apoptosis.[8] | DAPI Staining | [8] |

| HCT-116 | Colon Cancer | Increased expression of Bax, cytochrome c, caspase-9, and caspase-3; Decreased Bcl-2.[10] | Western Blot | [10] |

Signaling Pathways Modulated by Ferruginol

Ferruginol exerts its biological effects by targeting multiple signaling pathways integral to cancer cell survival and proliferation.

PI3K/AKT and MAPK Signaling Pathways

Ferruginol has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in thyroid cancer cells.[4] This inhibition leads to a downstream reduction in cell proliferation and survival signals.

Caption: Ferruginol's inhibition of PI3K/AKT and MAPK signaling.

STAT3 Signaling Pathway

In androgen-independent human prostate cancer cells, Ferruginol has been observed to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for tumor cell survival and progression.[1]

Caption: Ferruginol's inhibitory effect on the STAT3 signaling pathway.

Experimental Protocols

The following are detailed protocols for key molecular biology assays to assess the effects of Ferruginol.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Ferruginol (98% purity or higher)

-

Cancer cell lines (e.g., MDA-T32, A549)

-

Complete cell culture medium

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Ferruginol (e.g., 0, 6, 12, 24, 48, 96, 160 µM) and incubate for 24 to 72 hours.[4] A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][11]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against Ferruginol concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Ferruginol

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Ferruginol for 24 hours.[4]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways and apoptosis.

Materials:

-

Ferruginol

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-STAT3, anti-p-STAT3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with Ferruginol for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-cancer effects of Ferruginol.

Caption: General workflow for studying Ferruginol's bioactivity.

Conclusion

Ferruginol presents a promising natural compound for cancer research and drug development. The protocols and data provided in these application notes offer a solid foundation for researchers to investigate its anti-cancer properties and elucidate its mechanisms of action. Consistent and standardized experimental procedures are crucial for obtaining reproducible and comparable results across different studies. The provided information aims to facilitate such standardization and further the exploration of Ferruginol's therapeutic potential.

References

- 1. Ferruginol suppresses survival signaling pathways in androgen-independent human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferruginol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ferruginol exhibits anticancer effects in OVCAR‑3 human ovary cancer cells by inducing apoptosis, inhibition of cancer cell migration and G2/M phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. phcog.com [phcog.com]

- 11. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Dissolution and Storage of Novel Bioactive Compounds

A NOTE ON "FERUGIN": The term "this compound" is not widely recognized for a single, well-characterized chemical entity. Searches have identified "this compound" as a PubChem entry with the chemical formula C22H30O5 (CID 184085), for which detailed experimental data on solubility, stability, and biological activity are not publicly available. It is also important to note that the well-characterized corticosteroid, Methylprednisolone, shares the same chemical formula. Furthermore, "this compound" may be a brand name for products containing ferrous gluconate, an iron supplement.

Given this ambiguity, the following application notes provide general best practices for the dissolution and storage of a novel, poorly characterized bioactive compound, referred to herein as "Compound X," with properties that may be similar to natural product extracts or diterpenoids. These protocols are intended to serve as a starting point for researchers and should be adapted based on experimentally determined data for the specific compound of interest.

Data Presentation

Table 1: General Solubility Profile of Compound X

| Solvent | General Solubility | Concentration Range (Estimated) | Notes |

| DMSO | High | 10-50 mM | Recommended for initial stock solution preparation. |

| Ethanol | Moderate to High | 1-20 mM | Good for many organic compounds; may be suitable for stock solutions. |

| Methanol | Moderate | 1-10 mM | Can be used as an alternative to ethanol. |

| Acetone | Moderate | 1-10 mM | Useful for certain nonpolar compounds. |

| Water | Low to Insoluble | < 0.1 mM | Aqueous solubility is often a challenge for organic compounds. |

| PBS (pH 7.4) | Very Low | < 0.05 mM | Important to test for physiological assays; solubility may be limited. |

Disclaimer: The solubility and concentration ranges provided are estimates for a generic novel bioactive compound and must be experimentally verified for your specific molecule.

Table 2: Recommended Storage Conditions for Compound X

| Form | Temperature | Duration (Estimated) | Atmosphere | Container |

| Solid (Lyophilized Powder) | -20°C or -80°C | 1-2 years | Dry, Inert (Argon or Nitrogen) | Amber glass vial with tight seal |

| Stock Solution in DMSO | -20°C | Up to 6 months | Anhydrous | Screw-cap microtube with O-ring |

| Stock Solution in Ethanol | -20°C | Up to 3 months | Anhydrous | Screw-cap microtube with O-ring |

| Aqueous Working Solution | 2-8°C | < 24 hours | Sterile | Sterile polypropylene (B1209903) tube |

Disclaimer: Stability is compound-dependent. The recommended storage conditions and durations are general guidelines. Long-term stability should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare a concentrated stock solution of Compound X for long-term storage and subsequent dilution for assays.

Materials:

-

Compound X (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Amber glass vial or microcentrifuge tube

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonication bath

Methodology:

-

Pre-weighing Preparation: Allow the vial containing Compound X to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of Compound X powder using a calibrated analytical balance in a fume hood or other contained environment.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

-

Dissolution:

-

Cap the vial tightly and vortex for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the vial in a water bath for 5-10 minutes.

-

-

Aliquotting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in screw-cap microtubes.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C.

-

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To prepare a diluted, aqueous-based working solution of Compound X from a high-concentration stock for use in cell-based or other aqueous assays.

Materials:

-

Concentrated stock solution of Compound X in DMSO

-

Pre-warmed (37°C) sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile polypropylene tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

Methodology:

-

Thawing Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.

-

Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the aqueous buffer (e.g., 1:10 dilution). Vortex immediately.

-

From the intermediate dilution, prepare the final working concentration by adding the appropriate volume to the final volume of the aqueous buffer.

-

-

Direct Dilution (for lower concentrations): For very low final concentrations, it may be possible to add the stock solution directly to the aqueous buffer. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and minimize precipitation.

-

Final Concentration and Use: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays. Prepare fresh working solutions for each experiment and do not store them for extended periods.

Mandatory Visualization

Caption: Workflow for the preparation of stock and working solutions of Compound X.

Caption: A generalized, hypothetical signaling cascade initiated by a novel bioactive compound.

Application Notes and Protocols: A Step-by-Step Guide to Ferruginol Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Ferruginol in preclinical animal models, drawing from available research to ensure effective and reproducible study outcomes. Ferruginol, a bioactive diterpenoid, has demonstrated significant therapeutic potential in various models, including oncology, neuroprotection, and gastroprotection. This document outlines detailed protocols for its preparation, administration, and key experimental considerations.

Preclinical Considerations

Prior to in vivo administration, it is crucial to characterize the physicochemical properties of the Ferruginol batch being used. Purity, solubility, and stability should be assessed to ensure accurate dosing and avoid confounding experimental variables.

Solubility: Ferruginol is a hydrophobic compound, typically requiring a suitable vehicle for in vivo delivery. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for initial stock solutions. However, the final concentration of DMSO in the administered formulation should be minimized to avoid solvent-related toxicity. Further dilution in vehicles such as sterile saline or phosphate-buffered saline (PBS) is recommended. The pH of the final formulation should be adjusted to be as close to physiological pH (~7.4) as possible to prevent irritation and tissue damage at the injection site.

Stability: The stability of the Ferruginol formulation under experimental conditions (e.g., temperature, light exposure) should be evaluated to ensure the compound's integrity throughout the study.

Dose-Response and Pharmacokinetic Profile

Establishing a dose-response relationship is a critical step in designing in vivo efficacy studies. The provided data from various studies can serve as a starting point for dose selection.

Table 1: Reported In Vivo Dosages of Ferruginol

| Animal Model | Indication | Route of Administration | Dosage | Reference |

| Mice | Non-small cell lung cancer | Intraperitoneal | Not specified, but significantly suppressed tumor growth | |

| Mice | HCl/EtOH-induced gastric lesions | Oral | 25 mg/kg | |

| Rats | Subacute gastric lesions | Oral | 25 and 50 mg/kg | |

| Rats | Gastric secretion parameters | Oral | 25 and 50 mg/kg | |

| Rats | Pharmacokinetic study | Oral | 20 mg/kg |

Pharmacokinetics: A study in Wistar rats following a single oral administration of 20 mg/kg Ferruginol revealed rapid absorption and elimination. The pharmacokinetic process was well-described by a one-compartment model. A separate pharmacokinetic study in Wistar rats also established a method for quantifying Ferruginol in plasma and various tissues.

Table 2: Pharmacokinetic Parameters of Ferruginol in Rats (20 mg/kg, oral)

| Parameter | Value | Unit | Reference |

| Cmax | 3.14 | µg/mL | |

| Tmax | 40 | min | |

| t1/2ka | 14.86 | min | |

| t1/2 | 41.73 | min |

Experimental Protocols

Protocol 1: Preparation of Ferruginol for In Vivo Administration

This protocol describes the preparation of Ferruginol for intraperitoneal or oral administration.

Materials:

-

Ferruginol powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of Ferruginol powder in a sterile, light-protected container.

-

Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of Ferruginol in 1 mL of DMSO.

-

Vortex thoroughly until the solution is clear. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.

-

-

Working Solution Preparation:

-

Calculate the required volume of the stock solution based on the desired final concentration and the total volume to be administered.

-

On the day of administration, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final DMSO concentration should ideally be below 5% (v/v) to minimize toxicity.

-

Vortex the working solution thoroughly to ensure homogeneity.

-

-

Storage:

-

Store the stock solution at -20°C in a light-protected container.

-

Prepare the working solution fresh for each administration and do not store for extended periods.

-

Protocol 2: Administration of Ferruginol to Rodent Models

This protocol outlines the procedures for oral and intraperitoneal administration of Ferruginol. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

A. Oral Administration (Gavage)

-

Animal Restraint: Gently restrain the mouse or rat.

-

Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus.

-

Compound Administration: Slowly administer the prepared Ferruginol solution.

-

Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.

B. Intraperitoneal (IP) Injection

-

Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can often be done by a single person. Rats may require two individuals.

-

Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the cecum or bladder.

-

Injection: Insert the needle at a 15-30 degree angle and inject the Ferruginol solution.

-

Post-Administration Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.

Signaling Pathways and Experimental Workflows

Ferruginol has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for designing mechanistic studies.

Caption: Ferruginol's multifaceted anti-cancer mechanism.

The diagram above illustrates the key signaling pathways targeted by Ferruginol, leading to the induction of apoptosis in cancer cells. Ferruginol has been shown to inhibit pro-survival pathways such as Ras/PI3K/AKT and MAPK, and STAT3/5. It also promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to caspase activation. Furthermore, Ferruginol can induce apoptosis through the generation of reactive oxygen species (ROS) and the nuclear translocation of apoptosis-inducing factor (AIF).

Caption: General experimental workflow for in vivo studies.

This workflow provides a logical sequence for conducting in vivo experiments with Ferruginol. It begins with the proper preparation of the compound, followed by administration to the animal models. Subsequent assessment should include efficacy and toxicity monitoring, as well as pharmacokinetic and pharmacodynamic analyses to gain a comprehensive understanding of Ferruginol's in vivo effects. Finally, all collected data should be rigorously analyzed and reported.

Techniques for quantifying Ferugin concentration in samples

Application Notes and Protocols for the Quantification of Ferrugin in Biological and Environmental Samples

Note: The compound "Ferrugin" is not a widely recognized chemical entity in scientific literature. The following application notes and protocols are provided as a comprehensive, adaptable framework for the quantification of a novel small molecule, referred to herein as "Ferrugin." Methodologies are based on established analytical techniques for similar compounds, such as ferruginol (B158077).[1][2][3]

Introduction

The accurate quantification of novel compounds is critical in drug development and life science research. These application notes provide detailed protocols for three robust analytical methods for determining the concentration of the hypothetical compound "Ferrugin" in various sample matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Method Selection and Comparison

The choice of analytical method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

| Method | Principle | Primary Application | LOD (Hypothetical) | Pros | Cons |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Routine quantification in simple matrices (e.g., plasma, cell culture media).[1][2] | ~30 ng/mL | Cost-effective, robust, widely available. | Lower sensitivity and selectivity, potential for matrix interference. |

| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | High-sensitivity and high-selectivity quantification in complex matrices (e.g., tissue homogenates).[3][4] | ~100 pg/mL | Excellent sensitivity and specificity, suitable for complex samples.[4] | Higher equipment and operational costs, requires expertise. |

| ELISA | Competitive immunoassay using a specific anti-Ferrugin antibody. | High-throughput screening of large sample numbers (e.g., in vitro screens, pharmacokinetic studies). | ~500 pg/mL | High throughput, small sample volume, no complex equipment needed. | Antibody development is required, potential for cross-reactivity. |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This protocol describes an HPLC-UV method for the quantitative analysis of Ferrugin in rat plasma, adapted from established methods for similar diterpene compounds.[1][2] The method involves a protein precipitation step followed by separation on a C18 reversed-phase column.

Experimental Protocol

3.2.1 Materials and Reagents

-

Ferrugin reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water with 1% Acetic Acid (HPLC grade)

-

Rat Plasma (or other biological matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

3.2.2 Sample Preparation

-

Pipette 100 µL of plasma sample, standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

3.2.3 HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Methanol and 1% acetic acid solution (90:10, v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

Detection Wavelength: 270 nm (hypothetical, based on a typical phenol (B47542) chromophore)[1]

-

Column Temperature: 30°C

-

Run Time: 10 minutes

3.2.4 Calibration and Quantification Prepare a stock solution of Ferrugin in methanol. Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 0.1 to 10.0 µg/mL.[1] Plot the peak area versus concentration and perform a linear regression to determine the concentration of unknown samples.

Data Presentation

Table 1: Hypothetical HPLC-UV Quantification of Ferrugin in Rat Plasma

| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | QC Level | % Recovery |

|---|---|---|---|---|

| Blank | 0 | < LOD | - | - |

| Standard 1 | 5,123 | 0.1 | - | - |

| Standard 5 | 245,890 | 5.0 | - | - |

| Standard 8 | 498,234 | 10.0 | - | - |

| QC Low | 15,345 | 0.3 | Low | 98.5% |

| QC Mid | 148,990 | 3.0 | Mid | 101.2% |

| QC High | 401,567 | 8.0 | High | 99.7% |

| Sample 1 | 87,456 | 1.75 | - | - |

| Sample 2 | 210,987 | 4.23 | - | - |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

For highly sensitive and selective quantification of Ferrugin in complex matrices like tissue homogenates, an LC-MS/MS method is recommended. This protocol uses a simple protein precipitation followed by analysis in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.[5]

Experimental Protocol

4.2.1 Materials and Reagents

-

Ferrugin reference standard

-

Ferrugin-d3 (or other stable isotope-labeled internal standard, IS)

-

Acetonitrile with 0.1% Formic Acid (LC-MS grade)

-

Water with 0.1% Formic Acid (LC-MS grade)

-

Tissue homogenate samples

4.2.2 Sample Preparation

-

To 50 µL of tissue homogenate, add 10 µL of IS working solution (e.g., 100 ng/mL Ferrugin-d3).

-

Add 200 µL of ice-cold acetonitrile with 0.1% formic acid.

-

Vortex for 2 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new tube.

-

Evaporate to dryness under nitrogen.

-

Reconstitute in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.

-

Transfer to an LC-MS vial.

4.2.3 LC-MS/MS Conditions

-

LC Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.

-

Flow Rate: 0.4 mL/min

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions (Hypothetical):

-

Ferrugin: Q1 287.2 -> Q3 272.1 (Quantifier), Q1 287.2 -> Q3 229.2 (Qualifier)

-

Ferrugin-d3 (IS): Q1 290.2 -> Q3 275.1

-

4.2.4 Quantification Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Use a weighted (1/x²) linear regression.

Data Presentation

Table 2: Hypothetical LC-MS/MS Quantification of Ferrugin in Mouse Brain Homogenate

| Sample ID | Analyte Area / IS Area | Calculated Concentration (ng/g) | QC Level | Accuracy (%) |

|---|---|---|---|---|

| Blank | 0 | < LLOQ | - | - |

| LLOQ | 0.015 | 0.10 | LLOQ | 105.0% |

| QC Low | 0.046 | 0.31 | Low | 103.3% |

| QC Mid | 7.65 | 51.0 | Mid | 102.0% |

| QC High | 60.12 | 400.8 | High | 100.2% |

| Brain Sample 1 | 2.34 | 15.6 | - | - |

| Brain Sample 2 | 10.87 | 72.5 | - | - |

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note